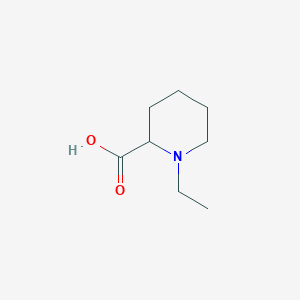

1-Ethylpiperidine-2-carboxylic acid

Vue d'ensemble

Description

1-Ethylpiperidine-2-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of piperidine with ethyl chloroformate under basic conditions to form the ethyl ester, which is then hydrolyzed to yield the carboxylic acid. Another method involves the alkylation of piperidine with ethyl bromide followed by oxidation to introduce the carboxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Ethylpiperidine-2-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals.

Key Applications:

- Analgesics and Anti-inflammatory Drugs: It enhances the efficacy and specificity of drugs targeting pain and inflammation .

- Neurological Disorders: The compound is crucial in developing medications aimed at treating neurological conditions, improving drug delivery across the blood-brain barrier .

Case Study:

A study focused on optimizing drug formulations containing this compound demonstrated improved potency in neurotropic alphavirus inhibitors, suggesting its potential in developing antiviral therapies .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules.

Applications:

- Material Science: It aids researchers in creating new materials with unique properties, which can lead to innovative applications across various industries .

- Chemical Synthesis: The compound is used to streamline the synthesis processes, making it easier to develop new chemical entities .

Data Table: Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Material Science | Development of novel materials |

| Chemical Synthesis | Building block for complex molecules |

Agrochemical Formulations

The compound plays a vital role in formulating agrochemicals, contributing to the development of effective herbicides and pesticides.

Key Insights:

- Its unique chemical structure enhances the performance of agrochemicals, improving agricultural productivity .

Polymer Chemistry

This compound is utilized in polymer chemistry to synthesize polymers with enhanced properties.

Applications:

- Coatings and Adhesives: The compound contributes to creating high-performance materials used in coatings and adhesives, which are crucial for various industrial applications .

Data Table: Polymer Chemistry Applications

| Application Area | Description |

|---|---|

| Coatings | High-performance coatings for industrial use |

| Adhesives | Enhanced adhesive properties |

Biochemical Research

In biochemical studies, researchers leverage this compound to explore metabolic pathways and enzyme interactions.

Applications:

Mécanisme D'action

The mechanism of action of 1-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, depending on the target and context.

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocyclic amine with similar structural features.

Pyrrolidine: A five-membered ring analog of piperidine.

Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: 1-Ethylpiperidine-2-carboxylic acid is unique due to the presence of both an ethyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Activité Biologique

1-Ethylpiperidine-2-carboxylic acid (EPCA) is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of EPCA, exploring its mechanisms of action, effects on cellular processes, and implications for drug development.

This compound is characterized by a piperidine ring with an ethyl group and a carboxylic acid functional group. Its chemical structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of EPCA primarily stems from its ability to interact with specific enzymes and receptors. Notably, it has been shown to act as both an enzyme inhibitor and activator , depending on the target:

- Enzyme Inhibition : EPCA inhibits certain enzymes involved in metabolic pathways, particularly within the tricarboxylic acid (TCA) cycle. This inhibition can lead to decreased energy production in cells, highlighting its potential as a metabolic modulator.

- Gene Expression Modulation : Studies indicate that EPCA affects gene expression related to amino acid metabolism and energy production, influencing cellular metabolism significantly.

Cellular Effects

EPCA exhibits notable effects on various cell types. Its influence on cell signaling pathways has been documented, particularly in how it modulates:

- Cellular Metabolism : At lower concentrations, EPCA can enhance metabolic efficiency without adverse effects. However, at higher doses, it may induce toxicity by disrupting normal metabolic functions.

- Subcellular Localization : The localization of EPCA within cells is crucial for its function, often targeting specific organelles through post-translational modifications.

Dosage Effects and Animal Models

Research has demonstrated that the effects of EPCA vary significantly with dosage:

- Low Doses : At lower concentrations, EPCA positively modulates metabolic pathways without causing toxicity.

- High Doses : Increased concentrations can lead to toxic effects, including disruptions in cellular metabolism and energy production.

Research Findings and Case Studies

Several studies have highlighted the biological activities of EPCA:

- Proteomic Studies : Research involving proteomics has shown that EPCA interacts with proteins involved in key metabolic pathways, affecting their activity and stability.

- Animal Model Studies : In vivo studies have indicated that varying doses of EPCA can lead to different physiological responses, emphasizing the importance of dosage in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of EPCA, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Piperidine-2-carboxylate | Ester | More lipophilic; used in different synthetic routes |

| 1-Methylpiperidine-2-carboxylic Acid | Methylated variant | Different alkyl substitution affecting biological activity |

| 1-Piperidinylacetic Acid | Acetic acid derivative | Exhibits distinct pharmacological profiles |

These comparisons illustrate how variations in substituents on the piperidine ring influence chemical reactivity and biological activity.

Propriétés

IUPAC Name |

1-ethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPIYJQYZRVUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621547 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69081-83-0 | |

| Record name | 1-Ethylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.